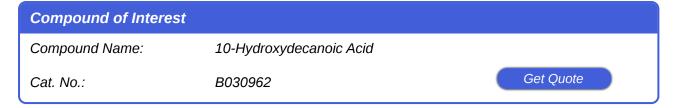


A Comprehensive Technical Guide to the Biological Activities of 10-Hydroxydecanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydecanoic acid (10-HDA), a saturated medium-chain fatty acid, is a unique and significant bioactive component of royal jelly, the exclusive nourishment of queen honeybees. [1] Beyond its role in bee biology, 10-HDA has garnered considerable scientific interest for its diverse pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the multifaceted biological effects of 10-HDA, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, immunomodulatory, and skin health-promoting properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Anti-inflammatory Activities

10-HDA has demonstrated potent anti-inflammatory effects across various experimental models. Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

A primary target of 10-HDA is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][3] In lipopolysaccharide (LPS)-stimulated macrophages, 10-HDA has been shown to inhibit the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action prevents the translocation of the active NF-κB p65 subunit to the



nucleus, thereby downregulating the expression of NF- κ B target genes, including those encoding for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6).[2][3]

Furthermore, 10-HDA influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, it has been observed to increase the phosphorylation of p38 and JNK while decreasing the phosphorylation of ERK in certain cancer cell lines, suggesting a complex regulatory role in cellular stress and inflammatory responses.[1][4]

Quantitative Data: Anti-inflammatory Effects of 10-HDA

Cell Line	Stimulant	Parameter Measured	Effect of 10- HDA	Concentrati on	Reference
WiDr (human colon cancer)	-	TNF-α secretion	Inhibition	3 mM	[2]
WiDr (human colon cancer)	-	IL-1β secretion	Inhibition	3 mM	[2]
WiDr (human colon cancer)	-	IL-8 secretion	Inhibition	0.5 - 3.0 mM (dose- dependent)	[2]
WiDr (human colon cancer)	-	IL-1ra production	Induction	0.1 - 3 mM	[2]
RAW 264.7 (murine macrophage)	LPS	TNF-α production	Inhibition	Not specified	[5]
RAW 264.7 (murine macrophage)	LPS	IL-6 production	Inhibition	Not specified	[5]

Anti-cancer Activities

10-HDA exhibits promising anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing cell migration in various cancer cell lines.[6][7] Its cytotoxic effects appear to be selective for cancer cells, with minimal impact on normal cells.[1][7]



The anti-cancer mechanism of 10-HDA is multifaceted. It has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which in turn triggers apoptotic pathways.[4] This ROS-mediated apoptosis involves the regulation of the MAPK and STAT3 signaling pathways.[1][4] Specifically, 10-HDA treatment leads to the upregulation of proapoptotic proteins like Bax and downregulation of the anti-apoptotic protein Bcl-2.[7]

Moreover, 10-HDA can arrest the cell cycle at the G0/G1 phase, thereby halting the proliferation of cancer cells.[7] It also inhibits cancer cell migration by modulating the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[1]

Quantitative Data: In Vitro Anti-cancer Activity of 10-HDA (IC50 values)



Cell Line	Cancer Type	IC50 (μM)	IC50 (µg/mL)	Reference
A549	Human Lung Cancer	22.68	-	[1]
NCI-H460	Human Lung Cancer	44.03	-	[1]
NCI-H23	Human Lung Cancer	44.79	-	[1]
SU-DHL-2	Human Lymphoma	-	496.8	[4][6]
HepG2	Human Hepatoma	-	59.6	[7]
Human Colorectal Adenocarcinoma	Colorectal Cancer	37.5	-	[1]
THLE-3	Normal Human Liver	-	106.4	[7]
IMR90	Normal Human Lung Fibroblasts	No significant cytotoxicity	-	[1]
LO2	Normal Human Liver	-	~1000	[4]
HSF	Normal Human Fibroblasts	-	>1000	[4]

Neuroprotective Effects

Emerging evidence suggests that 10-HDA possesses significant neuroprotective properties. In a rat model of ischemic stroke, supplementation with 10-HDA was found to reduce brain infarction and decrease weight loss.[8][9][10] These beneficial effects were associated with a reduction in the levels of active caspase-3 and PARP-1, key mediators of apoptosis.[8][9]



Furthermore, 10-HDA treatment has been shown to increase the levels of acetyl-histone H3 and H4, suggesting a role in epigenetic modifications that may contribute to neuroprotection.[8] [9] It also alleviates DNA damage in brain tissue and peripheral lymphocytes following ischemic injury.[8][9] Some studies suggest that the neuroprotective effects of royal jelly can be largely attributed to its 10-HDA content.[8][10]

Immunomodulatory Properties

10-HDA has been shown to modulate the immune system, exhibiting both immunostimulatory and immunosuppressive effects depending on the context. It has been reported to have immunomodulatory activities, although the precise mechanisms are still under investigation.[1] [2][11] For instance, one study highlighted that while the 10-HDA molecule is fundamental for the development of bee larvae, its precursor, **10-hydroxydecanoic acid** (10-HDAA), seems to be responsible for the immune-stimulating effect attributed to Royal Jelly.[12]

Effects on Skin Health

10-HDA has demonstrated beneficial effects on skin health, primarily through its ability to promote collagen production and inhibit melanogenesis.

In human dermal fibroblasts, 10-HDA has been shown to enhance collagen synthesis, which is crucial for maintaining skin elasticity and reducing the signs of aging.[11] This effect is partly attributed to its ability to protect against cellular damage induced by factors like hydroxyl free radicals.[11]

Furthermore, 10-HDA exhibits anti-melanogenic properties. It inhibits the activity of tyrosinase and the expression of tyrosinase-related proteins (TRP-1 and TRP-2) and the microphthalmia-associated transcription factor (MITF) in melanoma cells.[13][14] This leads to a reduction in melanin synthesis, suggesting its potential as a skin-whitening agent.[13][14] In a study on diabetic mice, 10-HDA showed a protective effect on skin damage, although it was less potent than royal jelly in completely suppressing the activation of the Wnt/ β -catenin pathway and pyroptosis.[15][16]

Signaling Pathways Modulated by 10-HDA

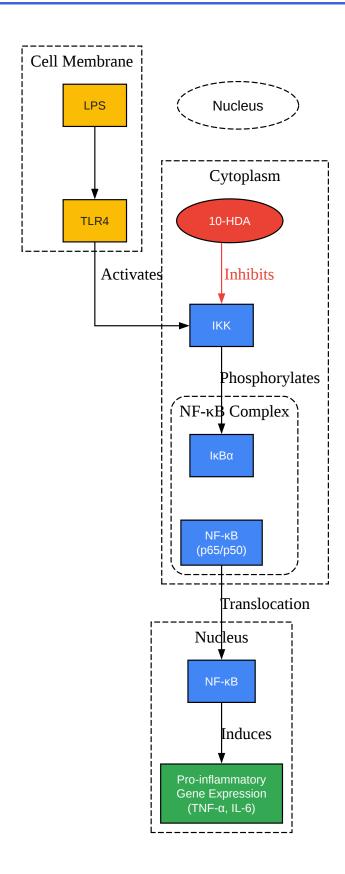
The diverse biological activities of 10-HDA are mediated through its interaction with and modulation of several key intracellular signaling pathways.



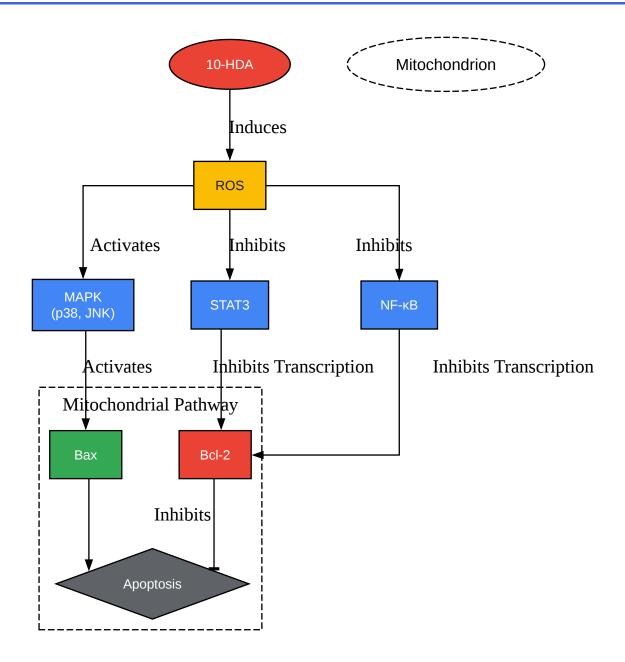
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Anti-inflammatory Signaling

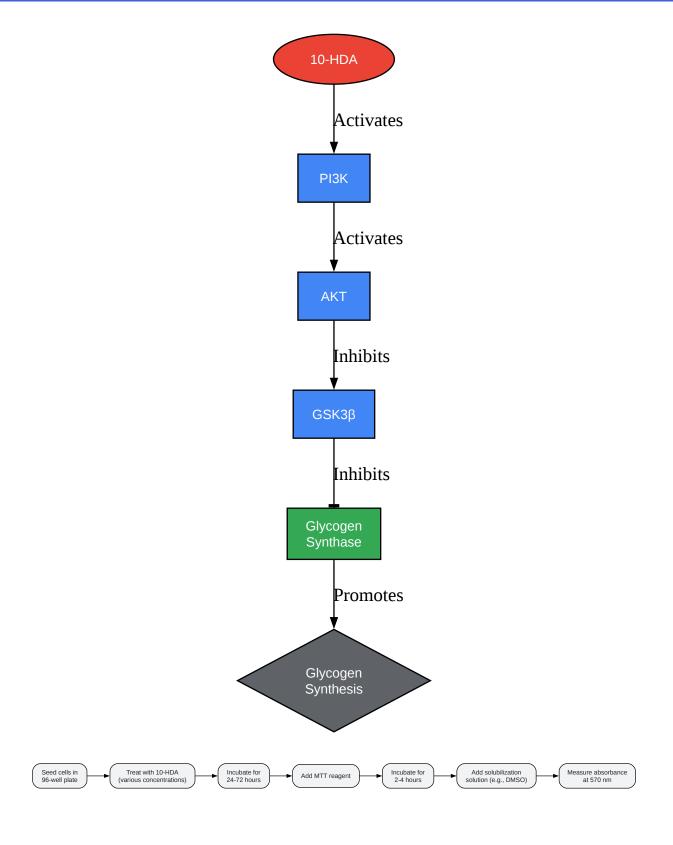




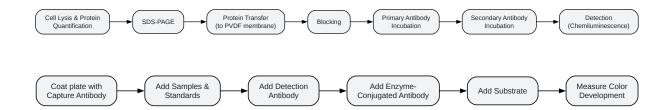












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